Rubreserine vs. Physostigmine: A 100-Fold Reduction in Cholinesterase Inhibition Potency
Rubreserine, while retaining some cholinesterase inhibitory activity, is a markedly weaker inhibitor compared to its parent compound physostigmine. In a direct in vitro comparison using serum cholinesterase, rubreserine exhibited a potency on a molar basis that is 1/100th that of physostigmine [1]. This quantitative difference defines rubreserine as a distinct chemical entity with a primary mechanism of action separate from that of physostigmine. A subsequent study confirmed that physostigmine degradation products, including rubreserine, are at least 100 times less active than the parent compound as anticholinesterase agents [2].
| Evidence Dimension | In vitro cholinesterase inhibition potency |
|---|---|
| Target Compound Data | Potency on a molar basis is 1/100th that of physostigmine |
| Comparator Or Baseline | Physostigmine (baseline for relative potency) |
| Quantified Difference | 100-fold reduction in potency |
| Conditions | Serum cholinesterase in vitro |
Why This Matters
For researchers requiring a selective folate biosynthesis inhibitor without confounding potent cholinesterase inhibition, rubreserine is the appropriate choice over physostigmine.
- [1] Ellis S, Krayer O, Plachte FL. STUDIES ON PHYSOSTIGMINE AND RELATED SUBSTANCES III. BREAKDOWN PRODUCTS OF PHYSOSTIGMINE; THEIR INHIBITORY EFFECT ON CHOLINESTERASE AND THEIR PHARMACOLOGICAL ACTION. J Pharmacol Exp Ther. 1943;79(4):309-319. View Source
- [2] Ellis S, Krayer O, Plachte FL. Anticholinesterase Activity of Some Degradation Products of Physostigmine. J Pharm Sci. 1964;53(4):452-453. View Source
